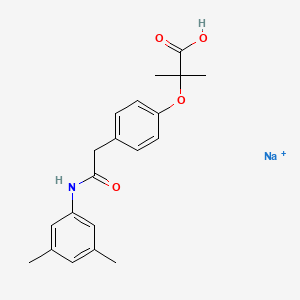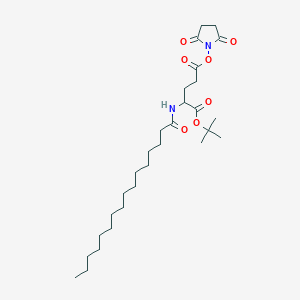
Pal-Glu(OSu)-OtBu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pal-Glu(OSu)-OtBu is a synthetic peptide derivative used in various scientific research applications. It is a side chain specific to Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist employed in type 2 diabetes mellitus research . This compound is known for its role in binding to the same receptors as the endogenous metabolic hormone GLP-1 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pal-Glu(OSu)-OtBu typically involves solid-phase peptide synthesis (SPPS), a method developed by Bruce Merrifield . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The process involves the following steps:
Anchoring: The C-terminal amino acid is anchored to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of high-throughput synthesizers and advanced purification techniques ensures the efficient production of this compound .
化学反応の分析
Types of Reactions
Pal-Glu(OSu)-OtBu undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield its constituent amino acids .
科学的研究の応用
Pal-Glu(OSu)-OtBu has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis.
Biology: Employed in studies involving GLP-1 receptor agonists.
Medicine: Investigated for its potential therapeutic effects in type 2 diabetes mellitus.
Industry: Utilized in the development of new peptide-based drugs
作用機序
The mechanism of action of Pal-Glu(OSu)-OtBu involves its interaction with GLP-1 receptors. By binding to these receptors, it mimics the effects of the endogenous hormone GLP-1, leading to various physiological responses. This interaction activates the GPCR/G protein pathway, influencing glucose metabolism and insulin secretion .
類似化合物との比較
Similar Compounds
Pal-Glu(OSu)-OH: Another side chain specific to Liraglutide, used in similar research applications.
Liraglutide: The parent compound, a GLP-1 receptor agonist used in type 2 diabetes research.
Uniqueness
Pal-Glu(OSu)-OtBu is unique due to its specific structure, which allows for targeted interactions with GLP-1 receptors. This specificity enhances its effectiveness in research and potential therapeutic applications .
特性
分子式 |
C29H50N2O7 |
|---|---|
分子量 |
538.7 g/mol |
IUPAC名 |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(hexadecanoylamino)pentanedioate |
InChI |
InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32) |
InChIキー |
MKJFKKLCCRQPHN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


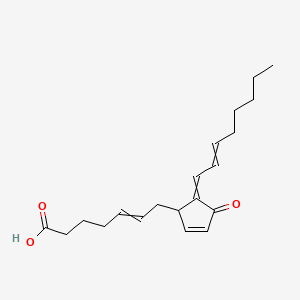


![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13396096.png)
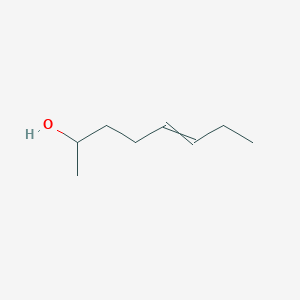
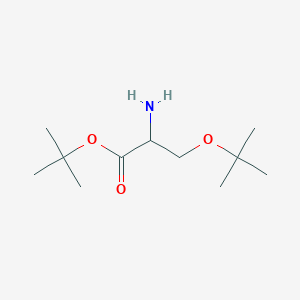
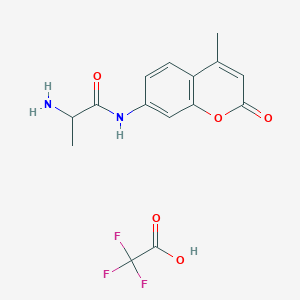

![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
![1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13396131.png)
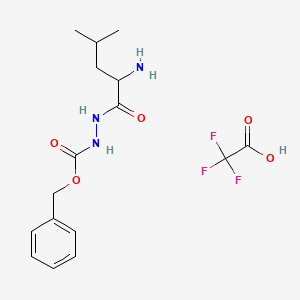
![2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13396140.png)
